molecular formula C14H22N2O4S B3344740 N,N-Bis(2-methylpropyl)-3-nitrobenzene-1-sulfonamide CAS No. 89840-79-9

N,N-Bis(2-methylpropyl)-3-nitrobenzene-1-sulfonamide

Cat. No. B3344740
CAS RN: 89840-79-9
M. Wt: 314.4 g/mol
InChI Key: FSACVEJPRMIXQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N-Bis(2-methylpropyl)-3-nitrobenzene-1-sulfonamide” is a complex organic compound. Based on its name, it likely contains functional groups such as nitro (-NO2), sulfonamide (-SO2NH2), and alkyl groups .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various methods such as the reaction of amines with other organic compounds .


Molecular Structure Analysis

The molecular structure of a compound can often be predicted based on its name and the known structures of similar compounds. For example, “N,N-Bis(2-methylpropyl)-3-nitrobenzene-1-sulfonamide” likely contains a benzene ring (based on the “benzene” in its name), nitro groups attached to the benzene ring, and sulfonamide groups .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For example, nitro groups can participate in reduction reactions, and sulfonamide groups can participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, similar compounds such as “N,N-Bis(2-methylpropyl)benzenamine” have a molecular weight of 185.3495 .

Safety And Hazards

Safety and hazards of a compound depend on its structure and properties. For example, similar compounds can be flammable and cause skin and eye irritation .

Future Directions

The future directions in the study and use of a compound depend on its properties and potential applications. For example, compounds with similar structures have been studied for their use in various fields such as medicine and materials science .

properties

IUPAC Name

N,N-bis(2-methylpropyl)-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-11(2)9-15(10-12(3)4)21(19,20)14-7-5-6-13(8-14)16(17)18/h5-8,11-12H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSACVEJPRMIXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599190
Record name N,N-Bis(2-methylpropyl)-3-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-bis(2-methylpropyl)-3-nitrobenzenesulfonamide

CAS RN

89840-79-9
Record name N,N-Bis(2-methylpropyl)-3-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Bis(2-methylpropyl)-3-nitrobenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N,N-Bis(2-methylpropyl)-3-nitrobenzene-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
N,N-Bis(2-methylpropyl)-3-nitrobenzene-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N,N-Bis(2-methylpropyl)-3-nitrobenzene-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
N,N-Bis(2-methylpropyl)-3-nitrobenzene-1-sulfonamide
Reactant of Route 6
Reactant of Route 6
N,N-Bis(2-methylpropyl)-3-nitrobenzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.